Cas no 1878780-79-0 (3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid)

3-{Methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid is a specialized carboxylic acid derivative featuring a unique oxolane (tetrahydrofuran) ring structure with a methyl(allyloxy)carbonylamino substituent. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining a carboxylic acid group and a protected amine moiety, which can be selectively deprotected for further modifications. The allyloxycarbonyl (Alloc) group offers orthogonal protection compatibility in multi-step syntheses, particularly in peptide and heterocycle formation. Its rigid oxolane scaffold may also influence stereochemical outcomes in asymmetric synthesis. The compound's balanced polarity enhances solubility in common organic solvents, facilitating its use in diverse coupling reactions and intermediate transformations.
3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid structure
1878780-79-0 structure
Product Name:3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid
CAS No:1878780-79-0
MF:C10H15NO5
MW:229.229803323746
CID:6054137
PubChem ID:165943466
Update Time:2025-06-27

3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid
    • 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}oxolane-3-carboxylic acid
    • 1878780-79-0
    • EN300-11900385
    • Inchi: 1S/C10H15NO5/c1-3-5-16-9(14)11(2)10(8(12)13)4-6-15-7-10/h3H,1,4-7H2,2H3,(H,12,13)
    • InChI Key: PQQAMSDAJSEEPN-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(C1)N(C(=O)OCC=C)C

Computed Properties

  • Exact Mass: 229.09502258g/mol
  • Monoisotopic Mass: 229.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 76.1Ų

3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid Pricemore >>

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Additional information on 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid

Introduction to 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid (CAS No. 1878780-79-0) and Its Emerging Applications in Chemical Biology

3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid, identified by the CAS number 1878780-79-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique molecular architecture and potential biological activities. This compound belongs to the oxolane family, a heterocyclic structure known for its versatility in pharmaceutical and agrochemical applications. The presence of functional groups such as the methyl(prop-2-en-1-yloxy)carbonylamino moiety suggests a high degree of reactivity, making it a valuable scaffold for drug discovery and molecular innovation.

The oxolane core of this compound contributes to its stability and solubility, which are critical factors in medicinal chemistry. Oxolanes have been widely studied for their ability to mimic natural biological scaffolds, such as sugars, thereby facilitating the development of enzyme inhibitors and other therapeutic agents. The methyl(prop-2-en-1-yloxy)carbonylamino group introduces a polar, hydrophilic character, enhancing its interaction with biological targets. This combination of features positions 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid as a promising candidate for further exploration in the design of novel bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in addressing complex diseases. The oxolane scaffold, in particular, has been utilized in the development of antiviral and anticancer agents due to its ability to disrupt critical biological pathways. For instance, studies have demonstrated that oxolane derivatives can interfere with viral protease activity, making them effective against pathogens like HIV and hepatitis C. Similarly, modifications of the methyl(prop-2-en-1-yloxy)carbonylamino group have been shown to enhance binding affinity to specific protein targets, improving drug efficacy.

In light of these findings, researchers have turned their attention to synthesizing analogs of 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid to optimize its pharmacological properties. Computational modeling and high-throughput screening have been instrumental in identifying derivatives with improved solubility, bioavailability, and target specificity. These efforts align with the broader goal of developing next-generation therapeutics that leverage structural diversity to overcome resistance mechanisms and enhance treatment outcomes.

The chemical synthesis of 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the oxolane core with high enantioselectivity. The introduction of the methyl(prop-2-en-1-yloxy)carbonylamino group further demands expertise in protecting group strategies and nucleophilic substitution reactions. These synthetic challenges underscore the compound's complexity but also highlight its potential as a versatile building block for medicinal chemistry.

From a biological perspective, the functional groups present in 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid offer multiple points of interaction with biological macromolecules. The carboxylic acid moiety can participate in hydrogen bonding with amino acid residues, while the amine group can form salt bridges or coordinate with metal ions. These interactions are crucial for modulating enzyme activity and receptor binding affinity. Additionally, the unsaturated hydrocarbon chain within the methyl(prop-2-en-1-yloxy)carbonylamino group provides a hydrophobic surface that can engage with lipid rafts or other hydrophobic domains in cellular membranes.

Current research is exploring the use of 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid as a precursor for synthesizing peptidomimetics—small molecules that mimic peptide sequences but exhibit improved pharmacokinetic profiles. Peptidomimetics are particularly valuable in drug development because they can bypass issues associated with peptide degradation and poor oral bioavailability. By incorporating the oxolane scaffold into peptidomimetic designs, researchers aim to enhance target specificity while maintaining favorable physicochemical properties.

The potential applications of this compound extend beyond pharmaceuticals into agrochemicals and material science. For example, oxolane derivatives have been investigated as herbicides due to their ability to inhibit key enzymes involved in plant growth regulation. The structural features of 3-{methyl(prop-2-en-1-yloxy)carbonylamino}oxolane-3-carboxylic acid, particularly its polarity and reactivity, make it a candidate for developing novel agrochemicals that offer improved efficacy and environmental safety.

In conclusion,3-{methyl(prop-2-enenyl-oxy)-carbonyl-amino}-oxo-lanecarboxylic acid (CAS No: 1878780 79 0) represents a structurally intriguing compound with significant potential across multiple disciplines. Its unique combination of functional groups and heterocyclic core positions it as a valuable tool for drug discovery, molecular engineering,and material innovation. As research continues to uncover new applications for this compound,1878780 79 0 will undoubtedly play an important role in advancing scientific understanding and technological development.

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